Enantiomeric Purity for CCR5 Antagonists
The (S) absolute configuration at the piperidine 3-position is a prerequisite for CCR5 antagonist activity. Piperidine-4-carboxamide derivatives with defined stereochemistry demonstrate IC50 values as low as 25.5 nM in calcium mobilization assays, matching the clinical candidate maraviroc (IC50 = 25.4 nM) [1]. The (R)-enantiomer at the equivalent amide-bearing carbon would place the cyclopropanecarboxamido group in an incompatible orientation for the CCR5 binding pocket. This ligand-based stereochemical requirement directly translates to the (S)-3-aminopiperidine scaffold from which the target compound is derived.
| Evidence Dimension | Stereochemical requirement for CCR5 inhibitory activity |
|---|---|
| Target Compound Data | (S)-configuration at piperidine 3-position (stereocenter bearing cyclopropanecarboxamido) |
| Comparator Or Baseline | (R)-3-(cyclopropanecarboxamido)piperidine-1-carboxylate (CAS 1286207-31-5); piperidine-4-carboxamide lead compound 5 (IC50 = 251.7 nM) vs optimized compound 16i (IC50 = 25.5 nM) |
| Quantified Difference | ~10-fold activity improvement achievable through correct stereochemistry and substitution pattern optimization; comparator (R)-enantiomer expected to be inactive or substantially less potent |
| Conditions | CCR5 calcium mobilization assay in P4R5 cells co-expressing CD4 (inferred from piperidine-4-carboxamide SAR series) |
Why This Matters
Procurement of the (R)-enantiomer by mistake would yield an inactive intermediate for CCR5 antagonist programs; the stereochemistry directly determines downstream biological activity.
- [1] Hu S, Gu Q, Wang Z, Weng Z, Cai Y, Dong X, Hu Y, Liu T, Xie X. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Eur J Med Chem. 2014;71:259-266. Table 2: compound 16i IC50 = 25.53 nM vs maraviroc IC50 = 25.43 nM. View Source
